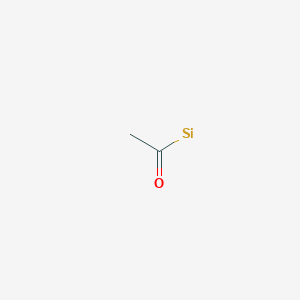![molecular formula C8H18O3 B14637070 2-Methyl-2-[(propoxymethyl)peroxy]propane CAS No. 53693-63-3](/img/structure/B14637070.png)
2-Methyl-2-[(propoxymethyl)peroxy]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[(propoxymethyl)peroxy]propane is an organic compound with a complex structure that includes a peroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(propoxymethyl)peroxy]propane typically involves the reaction of 2-methylpropane with propoxymethyl hydroperoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the peroxy bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process requires precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[(propoxymethyl)peroxy]propane undergoes several types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, often leading to the formation of alcohols or ketones.
Reduction: Reduction of the peroxy group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-[(propoxymethyl)peroxy]propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pro-oxidant in biological systems, which can help in studying oxidative stress.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled decomposition.
Industry: Utilized in the production of polymers and as an initiator in polymerization reactions.
Mecanismo De Acción
The mechanism by which 2-Methyl-2-[(propoxymethyl)peroxy]propane exerts its effects involves the decomposition of the peroxy group to generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-methoxypropane: Similar in structure but lacks the peroxy group, making it less reactive in oxidation reactions.
2-Methyl-2-propanethiol: Contains a thiol group instead of a peroxy group, leading to different reactivity and applications.
2-Methyl-2-butene: An alkene with a similar carbon skeleton but different functional groups, affecting its chemical behavior.
Uniqueness
2-Methyl-2-[(propoxymethyl)peroxy]propane is unique due to the presence of the peroxy group, which imparts distinct reactivity and potential applications in oxidative processes. This makes it valuable in research areas focused on oxidative stress and polymer chemistry.
Propiedades
Número CAS |
53693-63-3 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-methyl-2-(propoxymethylperoxy)propane |
InChI |
InChI=1S/C8H18O3/c1-5-6-9-7-10-11-8(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
SFNJTUKRQAIMMF-UHFFFAOYSA-N |
SMILES canónico |
CCCOCOOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


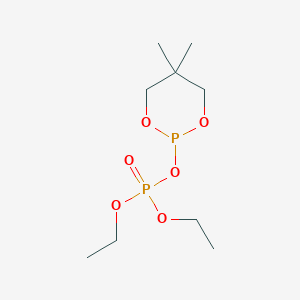
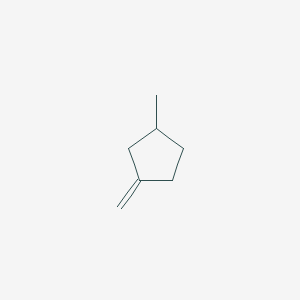
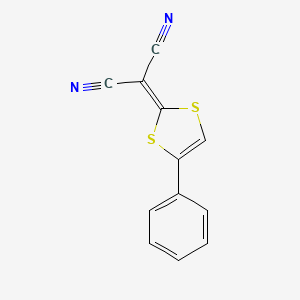
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
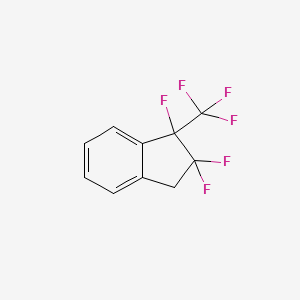
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
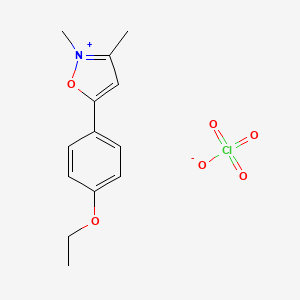
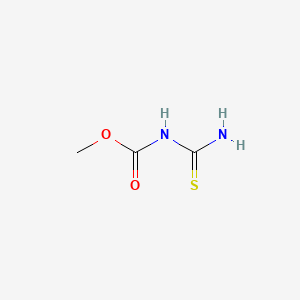
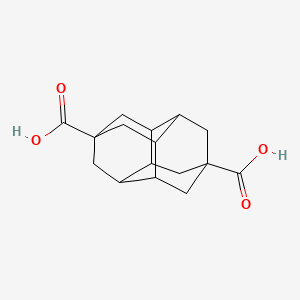
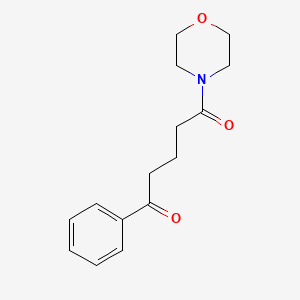
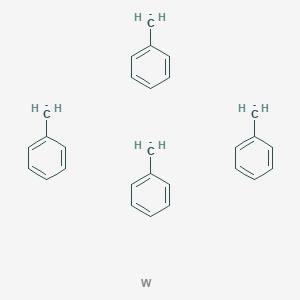
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)

